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Compound of Interest

Compound Name: 1-Boc-4-carboxyindole

CAS No.: 848444-79-1

Cat. No.: B1521049 Get Quote

Executive Summary & Structural Context[1]
1-Boc-4-carboxyindole (1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid) is a critical

pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors and GPCR ligands.

[1] Its structural duality—possessing a protected amine and a reactive carboxylic acid—makes

it an ideal "click-ready" building block.[1] However, this same duality presents specific

spectroscopic challenges.[1]

The tert-butoxycarbonyl (Boc) group on the indole nitrogen (N1) exerts a profound electronic

and steric influence on the aromatic system, distinct from simple alkyl indoles. This guide

provides a definitive reference for validating this compound, focusing on distinguishing it from

its primary impurity: the unprotected indole-4-carboxylic acid.[1]

Structural Logic & Synthesis Workflow
The synthesis typically involves the protection of indole-4-carboxylic acid.[1] Understanding this

pathway is essential for interpreting spectral impurities.[1]
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Figure 1: Synthetic pathway highlighting the origin of the primary spectroscopic impurity.

NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) is the primary tool for verifying the regiochemistry of the

Boc protection.[1] The N1-Boc group induces significant deshielding on the adjacent protons

(H2 and H7) due to the anisotropy of the carbamate carbonyl and steric compression.[1]

Experimental Protocol: Sample Preparation
Solvent Choice:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

Reasoning: CDCl3 often leads to aggregation of carboxylic acids, broadening the peaks.

DMSO-d6 disrupts hydrogen bonding dimers, resulting in a sharp, observable signal for

the carboxylic acid proton (-COOH) and ensuring the aromatic protons are well-resolved.

[1]

Concentration: 10–15 mg in 0.6 mL DMSO-d6.

Reference: Residual DMSO quintet at 2.50 ppm.

^1H NMR Data (400 MHz, DMSO-d6)
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Position
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Structural
Assignment
Logic

-COOH 13.0 - 13.2 br s 1H -

Acidic Proton.

Disappears

with D2O

shake.[1]

Broadness

indicates H-

bonding.[1]

H2 8.25 d 1H 3.8

Alpha-Proton.

Significantly

deshielded by

N-Boc

(anisotropic

effect).[1]

H7 8.45 d 1H 8.2

Peri-Proton.

Deshielded

by the steric

bulk/carbonyl

of the N-Boc

group.[1]

H5 7.92 dd 1H 7.6, 1.0

Ortho to

COOH.

Deshielded

by the C4-

carboxylic

acid cone.[1]

H6 7.45 t 1H 7.9

Meta to

COOH.

Standard

aromatic

triplet.[1]
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H3 7.30 d 1H 3.8

Beta-Proton.

Less affected

by N-Boc

than H2.[1]

Boc-CH3 1.65 s 9H -

Protection

Group.

Characteristic

strong

singlet.[1]

^13C NMR Data (100 MHz, DMSO-d6)
Carbon Type Shift (δ, ppm) Assignment Note

Acid C=O 168.5
Characteristic carboxylic acid

carbonyl.[1]

Boc C=O 149.8
Carbamate carbonyl (distinct

from acid).[1]

Aromatic C 136.0 - 115.0
Indole core carbons.[1] C4 is

quaternary (~124 ppm).[1]

Boc Quat-C 84.5
Quaternary carbon of the tert-

butyl group.[1]

Boc -CH3 27.8
Methyl carbons of the tert-butyl

group (intense signal).[1]

Diagnostic Connectivity (NOE)
To distinguish the 4-isomer from the 5- or 6-isomers, Nuclear Overhauser Effect (NOE)

interactions are definitive.[1]
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Figure 2: Key spatial interactions confirming the N1-substitution pattern.

Infrared (IR) & Mass Spectrometry (MS)[1]
While NMR provides the map, IR and MS provide the functional group fingerprint and molecular

weight validation.

Infrared Spectroscopy (FT-IR)
The presence of two distinct carbonyl stretches is the pass/fail criterion for the Boc protection.

[1]

1735 cm⁻¹ (Strong): Carbamate C=O stretch (Boc group).[1] Absent in starting material.

1690 cm⁻¹ (Strong): Carboxylic acid C=O dimer stretch.[1]

2800–3200 cm⁻¹ (Broad): O-H stretch of the carboxylic acid.[1]

Mass Spectrometry (ESI-MS)[1]
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Ionization Mode: Negative Mode (ESI-) is preferred for the free acid; Positive Mode (ESI+)

works for the Boc group but often yields adducts.[1]

Key Ions (ESI-):

m/z 260.1 [M-H]⁻: Parent ion (Calculated MW: 261.27).[1]

Key Ions (ESI+):

m/z 284.1 [M+Na]⁺: Sodium adduct.[1]

m/z 162.1 [M - Boc + H]⁺: Loss of the Boc group (fragmentation) is highly common in the

source, often leading to a false negative if not anticipated. Note: If you see only 162, lower

the cone voltage.

Troubleshooting & Purity Analysis
The "De-Boc" Impurity
The most common issue with 1-Boc-4-carboxyindole is thermal or acidic instability leading to

deprotection.[1]

Detection:

Check the 1.65 ppm region in ^1H NMR.[1] If the integral is <9H relative to the aromatic

protons, deprotection has occurred.

Check H2 shift.[1] In the unprotected parent (Indole-4-carboxylic acid), H2 appears upfield at

~7.6 ppm.[1] If you see a small doublet at 7.6 ppm alongside the 8.25 ppm signal, the

sample is contaminated with starting material.

Stability Note: Store solid at -20°C. In solution (DMSO), the compound is stable for <24 hours.

[1] Avoid leaving in acidic deuterated solvents (e.g., old CDCl3) as this catalyzes Boc removal.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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